molecular formula C14H12N4O B1418992 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1157067-60-1

1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B1418992
CAS No.: 1157067-60-1
M. Wt: 252.27 g/mol
InChI Key: HJIVVTHEJVOPQW-UHFFFAOYSA-N
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Description

1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a heterocyclic compound that features a quinoline and triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and triazole rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for constructing 1,2,3-triazole rings.

    Step 1: Synthesis of the azide precursor.

    Step 2: Cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline and triazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxide and triazole N-oxide derivatives.

    Reduction: Reduced quinoline and triazole derivatives.

    Substitution: Functionalized quinoline and triazole derivatives with various substituents.

Scientific Research Applications

1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe for studying biological processes and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and triazole moieties can bind to active sites or allosteric sites of proteins, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]methan-1-one: Similar structure but with a methanone group instead of ethanone.

    1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]propan-1-one: Similar structure but with a propanone group instead of ethanone.

    1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]butan-1-one: Similar structure but with a butanone group instead of ethanone.

Uniqueness

1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is unique due to its specific combination of quinoline and triazole rings, which imparts distinct chemical and biological properties. The presence of the ethanone group also influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-methyl-1-quinolin-5-yltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-14(10(2)19)16-17-18(9)13-7-3-6-12-11(13)5-4-8-15-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIVVTHEJVOPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2C=CC=N3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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